molecular formula C7H6ClIO B1489968 2-Chloro-4-iodo-6-methylphenol CAS No. 1630906-44-3

2-Chloro-4-iodo-6-methylphenol

Cat. No.: B1489968
CAS No.: 1630906-44-3
M. Wt: 268.48 g/mol
InChI Key: IUUKDIRULMFXBK-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-6-methylphenol is a halogenated phenol compound characterized by the presence of chlorine, iodine, and a methyl group on the phenol ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Halogenation: The compound can be synthesized through the direct halogenation of phenol derivatives. For instance, 2-methylphenol can be iodinated using iodine in the presence of a suitable catalyst, followed by chlorination.

  • Sequential Halogenation: Another method involves sequential halogenation, where the phenol is first chlorinated and then iodinated under controlled conditions.

Industrial Production Methods: In industrial settings, large-scale synthesis of this compound typically involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency.

Types of Reactions:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the halogenated phenol to its corresponding hydrocarbon derivatives.

  • Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used for reduction reactions.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃) as catalysts.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Hydrocarbons and their derivatives.

  • Substitution Products: Various substituted phenols depending on the reagents used.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-iodo-6-methylphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic aromatic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . The compound’s halogen atoms, chlorine and iodine, contribute to its reactivity and ability to form stable intermediates during biochemical processes. Additionally, this compound can interact with proteins through halogen bonding, influencing protein structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. In some cell types, this compound has been observed to induce apoptosis, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been found to inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can activate or inhibit signaling pathways by interacting with key proteins, resulting in downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time . These temporal changes are important for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, this compound can become toxic, leading to adverse effects such as liver and kidney damage . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its degradation and detoxification. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs or biomolecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, this compound can accumulate in certain tissues, influencing its overall distribution and bioavailability .

Scientific Research Applications

2-Chloro-4-iodo-6-methylphenol finds applications in several fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Iodo-2-methylphenol: Similar to 2-Chloro-4-iodo-6-methylphenol but lacks the chlorine atom.

  • 2-Chloro-6-methylphenol: Contains chlorine and methyl groups but lacks iodine.

  • 4-Iodo-2-chlorophenol: Contains iodine and chlorine but lacks the methyl group.

Uniqueness: this compound is unique due to the presence of both chlorine and iodine on the phenol ring, which imparts distinct chemical properties and reactivity compared to its similar counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

2-chloro-4-iodo-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUKDIRULMFXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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